Methyl 4-bromo-3-vinylbenzoate
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Overview
Description
Methyl 4-bromo-3-vinylbenzoate is an organic compound with the molecular formula C10H9BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a bromine atom, and the hydrogen atom at the meta position is replaced by a vinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-vinylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-vinylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction .
Another method involves the Heck reaction, where methyl 4-bromobenzoate is reacted with a vinyl halide in the presence of a palladium catalyst and a base. This method allows for the direct introduction of the vinyl group onto the aromatic ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-vinylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution: Formation of methyl 4-methoxy-3-vinylbenzoate.
Oxidation: Formation of 4-bromo-3-vinylbenzoic acid.
Reduction: Formation of methyl 4-bromo-3-ethylbenzoate.
Scientific Research Applications
Methyl 4-bromo-3-vinylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-vinylbenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation reactions, the vinyl group is converted to more oxidized functional groups through the addition of oxygen atoms. In reduction reactions, the vinyl group is hydrogenated to form an ethyl group.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a vinyl group.
Methyl 4-bromobenzoate: Lacks the vinyl group, making it less reactive in certain types of reactions.
Methyl 4-bromo-3-(2,6-difluorophenyl)diazenyl benzoate: Contains additional functional groups, making it more complex and suitable for specific applications.
Uniqueness
Methyl 4-bromo-3-vinylbenzoate is unique due to the presence of both a bromine atom and a vinyl group on the aromatic ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.
Properties
Molecular Formula |
C10H9BrO2 |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
methyl 4-bromo-3-ethenylbenzoate |
InChI |
InChI=1S/C10H9BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h3-6H,1H2,2H3 |
InChI Key |
JEIRPFMHCGNENE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)C=C |
Origin of Product |
United States |
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